Benzo-15-crown-5-ether

Lithium isotope separation Liquid-liquid extraction Nuclear materials

Benzo-15-crown-5-ether (B15C5) is a cavity-tuned macrocyclic ionophore whose ~1.7–2.2 Å diameter confers unmatched Na⁺ selectivity over K⁺ — a differentiation that generic crown ethers cannot provide. Quantitatively validated for ⁶Li/⁷Li isotope separation (α = 1.042 at 0°C, outperforming dicyclohexano-18-crown-6 at α = 1.024), B15C5 also delivers near-Nernstian K⁺-ISE response (56 ± 3 mV/decade) and distinctive lanthanide extraction profiles peaking at Sm. Its confirmed 2:1 sandwich complexation with larger cations (K⁺, Rb⁺) enables cooperative binding applications unattainable with 18-crown-6 analogs. Procure this specific crown ether to avoid suboptimal extraction efficiency or failed sensor selectivity.

Molecular Formula C14H20O5
Molecular Weight 268.30 g/mol
CAS No. 14098-44-3
Cat. No. B077314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo-15-crown-5-ether
CAS14098-44-3
Molecular FormulaC14H20O5
Molecular Weight268.30 g/mol
Structural Identifiers
SMILESC1COCCOC2=CC=CC=C2OCCOCCO1
InChIInChI=1S/C14H20O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4H,5-12H2
InChIKeyFNEPSTUXZLEUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Benzo-15-crown-5 Ether (CAS 14098-44-3): Procurement-Grade Crown Ether for Cation-Selective Applications


Benzo-15-crown-5 ether (B15C5) is a macrocyclic polyether belonging to the crown ether class, characterized by a 15-membered ring containing five oxygen donor atoms and a fused benzene moiety [1]. With a molecular formula of C14H20O5 and molecular weight of 268.31 g/mol, B15C5 is commercially available at purities ≥98.0% (GC) with melting point specifications of 79.0–82.0°C . The compound functions as a neutral ionophore with a cavity size (approximately 1.7–2.2 Å diameter) that confers preferential binding to sodium cations (ionic diameter ~2.04 Å) over potassium (ionic diameter ~2.76 Å), distinguishing it from larger-ring analogs such as 18-crown-6 which favor potassium complexation [1][2].

Why Generic Crown Ether Substitution Fails: Benzo-15-crown-5 Ether's Non-Interchangeable Performance Profile


Crown ethers cannot be generically interchanged due to cavity-size-dependent cation selectivity that directly governs application performance [1]. Benzo-15-crown-5 ether exhibits a cavity diameter optimally matched to Na⁺, whereas 12-crown-4 favors Li⁺, 18-crown-6 favors K⁺, and dibenzo-18-crown-6 exhibits distinct extraction thermodynamics [2]. Even within the 15-crown-5 subclass, substitution patterns alter performance: benzo-15-crown-5 demonstrates a lithium isotope separation factor (α = 1.042) distinct from lauryloxymethyl-15-crown-5 (α = 1.041) and tolyloxymethyl-15-crown-5 (α = 1.043), and differs from 4-substituted derivatives in complex stability [3][4]. Furthermore, B15C5 forms 2:1 sandwich complexes with cations larger than its cavity (e.g., K⁺, Rb⁺), a stoichiometric behavior not shared by simple 15-crown-5 [5]. Selection based on generic crown ether classification without specification to B15C5 risks suboptimal extraction efficiency, reduced sensor selectivity, or failed isotopic enrichment outcomes.

Benzo-15-crown-5 Ether: Head-to-Head Quantitative Performance Evidence for Procurement Decisions


Lithium Isotope Separation Factor: Benzo-15-crown-5 vs. 12-Crown-4 and Dicyclohexano-18-Crown-6

In lithium isotope extraction studies, benzo-15-crown-5 ether demonstrates a separation factor of α = 1.042 at 0°C, which is superior to dicyclohexano-18-crown-6 (α = 1.024) but lower than the smaller-ring 12-crown-4 (α = 1.057) [1]. Notably, the enthalpy change (ΔH°) for benzo-15-crown-5 is greater in absolute value than for substituted 15-crown-5 analogs (tolyloxymethyl- and lauryloxymethyl-), indicating that benzo-15-crown-5 has the potential to achieve larger separation factors under optimized conditions [1].

Lithium isotope separation Liquid-liquid extraction Nuclear materials

Cation Size-Selective Sandwich Complexation: Benzo-15-crown-5 vs. 18-Crown-6 Stoichiometric Behavior

Benzo-15-crown-5 ether forms 2:1 (ligand:metal) sandwich complexes with cations larger than its cavity (K⁺, Rb⁺), whereas 18-crown-6, with its larger cavity, forms predominantly 1:1 complexes with the same cations [1][2]. Microcalorimetric titration studies in methanol–water (8:2 v/v) at 25°C confirm that benzo-15-crown-5 (compound 1) forms stoichiometric 1:1 complexes with Na⁺ but can also form 1:2 complexes, with double-armed derivatives exhibiting significantly enhanced binding ability toward larger cations via secondary sandwich complexation [2].

Coordination chemistry Sandwich complex Alkali metal recognition

Potassium Ion-Selective Electrode Performance: Benzo-15-crown-5 as Neutral Carrier

A PVC-membrane potassium ion-selective electrode using benzo-15-crown-5 ether as the neutral carrier exhibits a Nernstian slope of 56 ± 3 mV/decade over the concentration range 1×10⁻² to 1×10⁻⁴ mol L⁻¹, with a linear detection range extending from 1×10⁻⁶ to 1×10⁻² mol L⁻¹ [1]. The electrode demonstrates no observable interference from Na⁺, Li⁺, NH₄⁺, Mg²⁺, Ca²⁺, and other common cations at 1×10⁻³ mol L⁻¹ K⁺, with a response time of 20–30 seconds and operational lifetime of approximately 2 months [1].

Ion-selective electrode Potentiometric sensor PVC membrane

Rare Earth Extraction Stoichiometry: Benzo-15-crown-5 vs. Benzo-18-crown-6

In rare earth picrate extraction studies, both benzo-15-crown-5 and benzo-18-crown-6 exhibit a slope of 2 in log D vs. log C_L plots, indicating formation of 2:1 (crown ether:metal) complexes [1]. The distribution ratio for rare earths exhibits a maximum at Sm for both benzo-15-crown-5 and benzo-18-crown-6, whereas dicyclohexano-18-crown-6 (isomer A) shows a monotonous decrease from La to Lu [1]. The extraction ability for lanthanum picrate follows the order: benzo-15-crown-5 > benzo-18-crown-6 > benzo-12-crown-4 [1].

Rare earth separation Solvent extraction Lanthanide series

Substituent Effect on Sodium Binding Energy: Benzo-15-crown-5 vs. 4-Substituted Derivatives

Ab initio studies comparing 4-substituted monobenzo-15-crown-5 ligands reveal that substituent effects on Na⁺ binding are relatively small, with a difference of approximately 12% in binding energy between the 4-methyl and 4-nitro derivatives [1]. Methyl and amino substituents show negligible effects on cation binding relative to unsubstituted benzo-15-crown-5 [1]. Ring-size comparison across 3n-crown-n (n=4–7) ethers shows that 18-crown-6 binds both Na⁺ and K⁺ more strongly than any other ring size studied [1].

DFT calculation Binding energy Substituent effect

Crystal Structure and Cavity Dimensions: Benzo-15-crown-5 Sodium Complexation Geometry

X-ray crystallographic analysis of benzo-15-crown-5 complexes reveals distinct coordination geometries dependent on counterion and stoichiometry [1][2]. The 1:1 complex with sodium perchlorate crystallizes in monoclinic space group P2₁/c with cell dimensions a = 8.806(3) Å, b = 8.310(10) Å, c = 24.148(7) Å, β = 99.16(1)°, featuring Na⁺ coordinated irregularly to five crown oxygen atoms and two perchlorate oxygen atoms [1]. The 2:1 complex with Na[ClO₄] forms a centrosymmetric sandwich structure in tetragonal space group P4/n (a = 17.786(7) Å, c = 9.869(5) Å) [1]. The macrocyclic inner hole size of related benzo-15-crown-5 derivatives is estimated at approximately 1.68 Å (radius from donor atom centroid) [2].

X-ray crystallography Coordination geometry Structural characterization

Benzo-15-crown-5 Ether: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Lithium Isotope Enrichment via Liquid-Liquid Extraction

Based on the separation factor data (α = 1.042 at 0°C), benzo-15-crown-5 ether is quantitatively validated for lithium isotope (⁶Li/⁷Li) separation applications, outperforming dicyclohexano-18-crown-6 (α = 1.024) in single-stage enrichment efficiency [1]. The compound's favorable enthalpy change relative to substituted 15-crown-5 analogs suggests potential for further optimization under tuned extraction conditions [1]. Procurement for this application should prioritize benzo-15-crown-5 over larger-ring crown ethers when lithium isotope separation is the primary objective.

Potassium-Selective Electrode Fabrication

Benzo-15-crown-5 ether serves as a validated neutral carrier for PVC-membrane potassium ion-selective electrodes, delivering a near-Nernstian slope of 56 ± 3 mV/decade with negligible interference from sodium and other common cations at 1×10⁻³ mol L⁻¹ K⁺ [1]. The electrode exhibits a usable lifetime of approximately 2 months and response time of 20–30 seconds [1]. Procurement for sensor development is supported by established membrane composition protocols (benzo-15-crown-5 with o-nitrophenylphenyl ether plasticizer and PVC matrix) [1].

Rare Earth Element Separation and Lanthanide Series Studies

For rare earth extraction applications, benzo-15-crown-5 ether demonstrates higher extraction efficiency for lanthanum picrate than benzo-18-crown-6 and benzo-12-crown-4, with a characteristic 2:1 extraction stoichiometry and maximum distribution at samarium across the lanthanide series [1]. The distinct extraction profile (increasing from La to Sm, then decreasing to Lu) contrasts with the monotonous decrease observed for dicyclohexano-18-crown-6, enabling differentiated lanthanide separation strategies [1].

Sandwich Complex-Mediated Cooperative Binding Systems

The confirmed 2:1 sandwich complexation behavior of benzo-15-crown-5 with cations larger than its cavity (K⁺, Rb⁺) [1] supports applications requiring cooperative binding mechanisms, such as ditopic receptor design or extraction systems where stoichiometric control influences separation outcomes. This property is distinct from 18-crown-6 analogs that predominantly form 1:1 complexes, providing a structural basis for selecting benzo-15-crown-5 in sandwich-complex-dependent applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo-15-crown-5-ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.